Ac-IETD-AFC

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

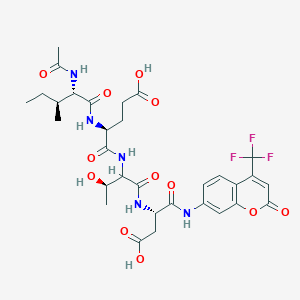

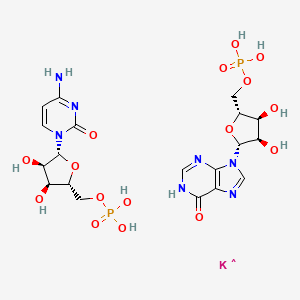

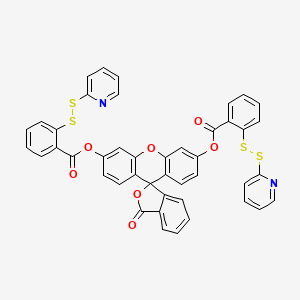

Ac-IETD-AFC is a synthetic tetrapeptide substrate that is cleaved by active human caspase-8. This substrate is cleaved between the aspartic acid and 7-amino-4-trifluoromethylcoumarin, releasing the fluorogenic 7-amino-4-trifluoromethylcoumarin, which is detected by spectrofluorometry . It is widely used in biochemical assays to measure caspase-8 activity, which plays a crucial role in the process of apoptosis.

Aplicaciones Científicas De Investigación

Ac-IETD-AFC is extensively used in scientific research to study apoptosis and caspase-8 activity. Its applications include:

Quantification of Apoptosis: Used in assays to measure the activity of caspase-8 in apoptotic cell lysates.

Drug Screening: Employed in high-throughput screening assays to identify potential inhibitors of caspase-8.

Cancer Research: Utilized to investigate the role of caspase-8 in cancer cell apoptosis and to evaluate the efficacy of anti-cancer drugs.

Neuroscience: Applied in studies examining the involvement of caspase-8 in neurodegenerative diseases.

Mecanismo De Acción

Target of Action

Ac-IETD-AFC is a fluorogenic substrate primarily targeted towards caspase-8 . Caspases are a family of cysteine-dependent proteases that play essential roles in apoptosis, proliferation, and inflammation . In addition to caspase-8, this compound is also a substrate for caspase-3 processing enzyme, caspase-10, and granzyme B .

Mode of Action

This compound interacts with its targets by getting cleaved by the active human caspase-8 . This substrate is cleaved between D and AFC (7-Amino-4-trifluoromethylcoumarin), releasing the fluorogenic AFC, which can be detected by spectrofluorometry .

Biochemical Pathways

The cleavage of this compound by caspase-8 is a part of the apoptosis pathway. Apoptosis, or programmed cell death, is a vital cellular process, and dysregulation of this process has been linked to various diseases such as inflammatory diseases, neurological disorders, metabolic diseases, and cancer . The cleavage of this compound can be used to study the events downstream of caspase-8 activation .

Pharmacokinetics

It is known that the compound is supplied as 2 mm in dmso and is soluble in dmso . It is recommended to store the compound at -20°C .

Result of Action

The cleavage of this compound by active caspase-8 releases the fluorogenic AFC. This release can be monitored in a spectrofluorometer at an excitation wavelength of 400 nm and an emission wavelength range of 480-520 nm . This allows for the identification and quantification of caspase-8 activity in apoptotic cell lysates .

Action Environment

The action of this compound is sensitive to environmental factors. The compound is air and light sensitive, and impurities can occur as a result of air oxidation or due to metabolism by microbes . Therefore, it is recommended to protect the compound from light and moisture .

Análisis Bioquímico

Biochemical Properties

Ac-IETD-AFC plays a significant role in biochemical reactions, particularly as a substrate for caspase-8, caspase-3 processing enzyme, caspase-10, and granzyme B . It interacts with these enzymes, which cleave the substrate between D and AFC, releasing the fluorogenic AFC .

Cellular Effects

The effects of this compound on cells are primarily related to its role as a substrate for caspases and granzyme B . These enzymes are involved in apoptosis, a form of programmed cell death, and other cellular processes . The cleavage of this compound by these enzymes can influence cell function, including impacts on cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its cleavage by caspases and granzyme B . This cleavage releases the fluorogenic AFC, which can be detected by spectrofluorometry . The cleavage of this compound can also be inhibited by the IETD tetrapeptide when it is coupled to an aldehyde group (CHO), demonstrating the specificity of the interaction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of the product is crucial for its effectiveness, and it is recommended to avoid repeated freeze-thaw cycles . Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in the metabolic pathways related to apoptosis . It interacts with caspases and granzyme B, which play crucial roles in these pathways .

Subcellular Localization

Given its role as a substrate for caspases and granzyme B, it is likely to be found in locations where these enzymes are active .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ac-IETD-AFC is synthesized using a peptide synthesizer and purified using standard protocols to achieve a purity of ≥98% . The synthesis involves the sequential addition of amino acids to form the tetrapeptide sequence isoleucine-glutamic acid-threonine-aspartic acid, followed by the attachment of the 7-amino-4-trifluoromethylcoumarin moiety .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale peptide synthesis techniques. The process includes the use of automated peptide synthesizers, high-performance liquid chromatography for purification, and lyophilization for storage . The compound is typically stored in dimethyl sulfoxide at -20°C to maintain its stability .

Análisis De Reacciones Químicas

Types of Reactions

Ac-IETD-AFC undergoes hydrolysis when cleaved by caspase-8, resulting in the release of 7-amino-4-trifluoromethylcoumarin . This reaction is specific to caspase-8 and related enzymes that recognize the isoleucine-glutamic acid-threonine-aspartic acid sequence .

Common Reagents and Conditions

The hydrolysis reaction requires the presence of active caspase-8 and is typically conducted in a buffer solution containing tris(hydroxymethyl)aminomethane, sodium chloride, and imidazole at pH 8.0 . The reaction is monitored using a spectrofluorometer with an excitation wavelength of 400 nm and an emission wavelength range of 480-520 nm .

Major Products

The primary product of the hydrolysis reaction is 7-amino-4-trifluoromethylcoumarin, which exhibits strong fluorescence and is used as a marker for caspase-8 activity .

Comparación Con Compuestos Similares

Similar Compounds

Ac-DEVD-AFC: A fluorogenic substrate for caspase-3, which is cleaved to release 7-amino-4-trifluoromethylcoumarin.

Ac-YVAD-AFC: A fluorogenic substrate for caspase-1, also releasing 7-amino-4-trifluoromethylcoumarin upon cleavage.

Uniqueness

Ac-IETD-AFC is unique in its specificity for caspase-8, making it an essential tool for studying caspase-8-mediated apoptosis. Unlike other substrates, it provides a direct and quantitative measure of caspase-8 activity, which is crucial for understanding the role of this enzyme in various biological processes .

Propiedades

Número CAS |

211990-57-7 |

|---|---|

Fórmula molecular |

C31H38F3N5O12 |

Peso molecular |

729.7 g/mol |

Nombre IUPAC |

4-[(2-acetamido-3-methylpentanoyl)amino]-5-[[1-[[3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C31H38F3N5O12/c1-5-13(2)25(35-15(4)41)29(49)37-19(8-9-22(42)43)27(47)39-26(14(3)40)30(50)38-20(12-23(44)45)28(48)36-16-6-7-17-18(31(32,33)34)11-24(46)51-21(17)10-16/h6-7,10-11,13-14,19-20,25-26,40H,5,8-9,12H2,1-4H3,(H,35,41)(H,36,48)(H,37,49)(H,38,50)(H,39,47)(H,42,43)(H,44,45) |

Clave InChI |

CGUOWXRXLQXOKO-UHFFFAOYSA-N |

SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C |

SMILES canónico |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C |

Sinónimos |

N-Acetyl-Ile-Glu-Thr-Asp-7-amino-4-Trifluoromethylcoumarin |

Origen del producto |

United States |

Q1: What is Ac-IETD-AFC and how is it used to study apoptosis?

A1: this compound (Acetyl-Ile-Glu-Thr-Asp-AFC) is a fluorogenic substrate specifically designed for detecting and measuring the activity of caspase-8, a key protease involved in apoptosis. [, ]

- Detection: AFC is fluorescent, allowing for the quantitative measurement of caspase-8 activity. The increase in fluorescence directly correlates with caspase-8 activity levels. [, ]

Q2: The research papers mention the "mitochondria pathway of apoptosis." How is caspase-8, the target of this compound, involved in this pathway?

A2: There are two main pathways of apoptosis: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.

- Caspase-8's role: While often associated with the extrinsic pathway, caspase-8 can play a role in the mitochondrial pathway in certain cell types or under specific conditions. []

- Connecting the pathways: In some cases, active caspase-8 can cleave Bid, a pro-apoptotic protein, which then translocates to the mitochondria, triggering the intrinsic apoptotic pathway. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[3-(3,4-Dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-4-methoxy-1,3-benzodioxole](/img/structure/B593242.png)

![2-Ethylnaphtho[1,2-d]thiazole](/img/structure/B593253.png)

![2-(2-methylbutylamino)-1-[4-[(3-methylphenoxy)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]ethanone;hydrochloride](/img/structure/B593260.png)

![(4Z,7Z,9E,11E,13R,14S,16Z,19Z)-13-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-14-hydroxydocosa-4,7,9,11,16,19-hexaenoic acid](/img/structure/B593262.png)